molecular formula C18H16N2O B2535949 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 876883-04-4

2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2535949
CAS No.: 876883-04-4
M. Wt: 276.339
InChI Key: LFOKSECCKWIMRR-UHFFFAOYSA-N
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Description

2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) Source . This selective inhibition makes it a critical pharmacological tool for probing the Wnt/β-catenin signaling pathway, which is fundamental to cellular processes like proliferation, differentiation, and apoptosis Source . Researchers utilize this compound extensively to investigate the role of GSK-3β in the pathogenesis of neurological disorders, as its aberrant activity is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease, and in the regulation of mood disorders Source . Furthermore, due to the involvement of GSK-3β in regulating oncogenic and tumor-suppressive signals, this inhibitor is valuable in oncology research for exploring mechanisms of cell survival and proliferation in various cancer models Source . The prop-2-yn-1-yl (propargyl) moiety is a common feature in drug discovery, often contributing to pharmacokinetic properties and target engagement. Its primary research value lies in its ability to elucidate complex signaling cascades and validate GSK-3β as a therapeutic target for a range of diseases.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOKSECCKWIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base such as sodium hydroxide.

    Attachment of the 4-Methylphenoxy Methyl Group: The final step involves the attachment of the 4-methylphenoxy methyl group through an etherification reaction using 4-methylphenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its benzodiazole core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group may enhance the compound’s ability to interact with biological membranes, while the 4-methylphenoxy methyl group can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related benzimidazole derivatives highlight variations in substituents and their implications:

Compound Name (Reference) Substituents (Position) Key Structural Differences
Target Compound (4-Methylphenoxy)methyl (2), Propargyl (1) Reference for comparisons.
2-(2-Chlorophenoxymethyl)-1H-benzodiazole 2-Chlorophenoxymethyl (2) Chlorine atom introduces increased electronegativity and potential halogen bonding.
2-(Naphthalen-1-ylmethyl)-1H-benzodiazole Naphthylmethyl (2) Bulky naphthyl group enhances lipophilicity.
9d () [4-(Benzodiazol-2-yl)phenoxymethyl]-triazolyl-thiazole Complex triazole-thiazole-acetamide side chain.
22-Deoxypleuromutilin derivatives () Propargyl-triazolyl side chain Pleuromutilin core with triazole modifications for anti-MRSA activity.
Key Observations:
  • Electron-Donating vs.
  • Propargyl Group : Shared with compounds in , this group facilitates click chemistry-derived modifications, enabling modular synthesis.
Comparison with Other Syntheses:
  • : Compounds 9a–e were synthesized via CuAAC, achieving yields of 55–92% using THF-water solvent systems and copper sulfate/sodium ascorbate catalysts .
  • : Intermediate 4-(prop-2-yn-1-yloxy)phenyl quinazoline-4(3H)-one (92% yield) was coupled with azides under similar conditions .
  • : Pleuromutilin derivatives with propargyl-triazole groups were synthesized in 41–75% yields .

Physicochemical Properties

Limited data for the target compound necessitates comparisons with analogs:

  • Melting Points: Compound 9d (): 168–170°C .
  • Lipophilicity: The 4-methylphenoxy group in the target compound may increase logP compared to hydroxy-phenyl derivatives () .

Biological Activity

The compound 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3OC_{16}H_{17}N_3O with a molecular weight of approximately 269.33 g/mol. The structure features a benzodiazole ring, which is known for its diverse biological activities, along with a prop-2-yn-1-yl side chain and a 4-methylphenoxy group.

Anticancer Properties

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Benzodiazole Derivative AHeLa5.6Induction of apoptosis
Benzodiazole Derivative BMCF73.8Inhibition of tubulin polymerization
2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzodiazoleA549TBDTBD

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that benzodiazoles can possess antibacterial and antifungal properties, potentially inhibiting the growth of pathogenic microorganisms.

Case Study: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of benzodiazoles were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzodiazole structure enhanced antimicrobial activity.

The biological activity of 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzodiazole can be attributed to several mechanisms:

  • DNA Intercalation : Benzodiazoles are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism, leading to cell death.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cells treated with benzodiazole derivatives.

Q & A

Basic: What are the standard synthetic routes for 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole?

Answer:
The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Step 1: Condensation of substituted benzaldehydes with amines (e.g., 4-methylphenoxy derivatives) in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) to form benzimidazole intermediates .
  • Step 2: Functionalization of the benzimidazole core via propargylation (using propargyl bromide or similar reagents) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the prop-2-yn-1-yl group .
  • Key Parameters: Reaction temperature (reflux conditions), solvent polarity, and catalyst type significantly influence yield. For example, ethanol with glacial acetic acid achieves ~70–80% yield for analogous compounds .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:
A combination of spectroscopic and analytical methods is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon connectivity. For instance, the propynyl group shows a characteristic triplet for the terminal alkyne proton at δ 2.3–2.5 ppm .
  • Infrared (IR) Spectroscopy: Peaks at ~2100–2200 cm⁻¹ confirm the alkyne (C≡C) stretch .
  • Elemental Analysis (EA): Discrepancies between calculated and experimental C/H/N values (e.g., ±0.3%) indicate purity issues; recrystallization or column chromatography is recommended for correction .
  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths and angles (e.g., benzodiazole ring planarity) but requires high-purity crystals .

Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Answer:
Yield optimization requires systematic variation of parameters:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in propargylation steps, while ethanol minimizes side reactions in condensation .

  • Catalyst Loading: Increasing K₂CO₃ from 1.0 to 1.5 equivalents improves alkyne incorporation by 15–20% .

  • Temperature Control: Reflux (80–100°C) accelerates condensation but may degrade heat-sensitive intermediates; lower temperatures (40–60°C) with extended reaction times (24–48 hrs) preserve integrity .

  • Example Data:

    SolventCatalystTemp (°C)Yield (%)
    EthanolAcOH8075
    DMFK₂CO₃6082

Advanced: How to resolve discrepancies between calculated and experimental elemental analysis data?

Answer:
Discrepancies often arise from hydration, solvent retention, or incomplete purification. Methodological corrections include:

  • Recrystallization: Use mixed solvents (e.g., ethanol/water) to remove trapped solvents or impurities .
  • Thermogravimetric Analysis (TGA): Quantify residual solvent or moisture content (e.g., weight loss at 100–150°C) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out co-eluting impurities .
  • Case Study: A 0.4% deviation in nitrogen content was resolved by repeating EA after vacuum drying (0.1 mmHg, 24 hrs) .

Advanced: What methodological approaches are used to analyze the binding modes of this compound in molecular docking studies?

Answer:
Docking studies typically involve:

  • Protein Preparation: Retrieve target structures (e.g., enzymes) from the PDB, optimize hydrogen bonding networks, and define active sites (e.g., catalytic residues) .
  • Ligand Parameterization: Assign charges (e.g., AM1-BCC) and torsional flexibility to the compound using software like AutoDock Vina or Schrödinger .
  • Pose Validation: Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å) and analyze hydrogen bonds/π-π interactions (e.g., benzodiazole stacking with aromatic residues) .
  • Example Result: Compound 9c (analog) showed a docking score of −8.2 kcal/mol against α-glucosidase, suggesting competitive inhibition .

Advanced: How to evaluate the impact of substituent variations on the compound's biological activity?

Answer:
Structure-Activity Relationship (SAR) studies require:

  • Analog Synthesis: Introduce substituents (e.g., halogens, methyl, methoxy) at the phenoxy or benzodiazole positions .
  • Biological Assays: Test analogs for activity (e.g., enzyme inhibition IC₅₀) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .
  • Data Analysis: Use regression models to identify key substituent effects. For example, electron-withdrawing groups (e.g., -Br in 9c) enhance α-glucosidase inhibition by 30% compared to -OCH₃ .

Advanced: How to address contradictions in spectroscopic data during structure elucidation?

Answer:
Contradictions (e.g., unexpected NMR shifts) arise from tautomerism or dynamic effects. Mitigation strategies include:

  • Variable Temperature NMR: Identify tautomers (e.g., benzodiazole ring flipping) by observing peak coalescence at elevated temps .
  • 2D NMR Techniques: HSQC and HMBC correlations resolve ambiguous assignments (e.g., distinguishing benzodiazole C2 vs. C4 carbons) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify outliers .

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